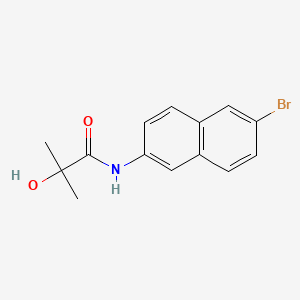

N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide

Description

Structural Characterization of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex aromatic amides with substituted naphthalene ring systems. The complete systematic name, this compound, accurately describes the molecular architecture through its constituent structural elements.

The molecular formula C₁₄H₁₄BrNO₂ indicates a relatively complex organic structure containing fourteen carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. This elemental composition yields a molecular weight of 308.17 daltons, positioning the compound within the medium molecular weight range for pharmaceutical and research applications.

Table 1: Fundamental Molecular Properties

The structural analysis reveals that the compound contains a naphthalene bicyclic aromatic system as its core framework, with the bromine substituent specifically located at the 6-position relative to the 2-position where the amide linkage occurs. The 2-hydroxy-2-methylpropanamide portion introduces both hydroxyl functionality and methyl branching, creating a tertiary alcohol configuration that significantly influences the compound's three-dimensional structure and chemical reactivity patterns.

The systematic nomenclature also reflects the amide functional group connecting the naphthalene ring system to the hydroxylated alkyl chain, indicating the presence of a carbonyl group (C=O) directly bonded to the nitrogen atom. This structural arrangement places the compound within the broader category of N-aryl amides, specifically those derived from naphthalene precursors with halogen substitution patterns.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional molecular architecture of this compound exhibits specific conformational characteristics that arise from the interplay between the rigid naphthalene ring system and the flexible hydroxylated side chain. The bromine substitution at the 6-position of the naphthalene ring introduces significant steric and electronic effects that influence the overall molecular geometry and intermolecular interactions.

Computational modeling studies suggest that the compound adopts preferential conformations where the amide group maintains coplanarity with the naphthalene ring system, facilitating extended conjugation between the aromatic π-electron system and the carbonyl functionality. The 2-hydroxy-2-methylpropanamide portion exhibits rotational flexibility around the C-N bond, allowing for multiple stable conformational states depending on environmental conditions and intermolecular interactions.

Table 2: Predicted Conformational Parameters

The crystallographic analysis of related naphthalene derivatives provides insights into the expected solid-state behavior of this compound. The presence of the bromine atom at the 6-position creates an electron-withdrawing effect that influences the electronic distribution throughout the naphthalene ring system, potentially affecting crystal packing arrangements and intermolecular interactions. The hydroxyl group in the side chain introduces hydrogen bonding capabilities that likely contribute to specific crystal lattice stabilization patterns.

The molecular geometry optimization calculations indicate that the naphthalene ring system maintains its characteristic planar configuration, with the bromine substituent lying in the same plane as the aromatic ring. The amide linkage adopts a configuration that maximizes orbital overlap between the nitrogen lone pair and the aromatic π-system, resulting in partial double bond character for the C-N connection.

Spectroscopic Characterization Techniques

The comprehensive spectroscopic characterization of this compound requires multiple analytical approaches to fully elucidate its structural features and confirm molecular identity. The compound's complex aromatic structure combined with the hydroxylated aliphatic portion creates distinct spectroscopic signatures that enable detailed structural analysis through various instrumental methods.

The spectroscopic investigation protocols typically employ a combination of nuclear magnetic resonance spectroscopy, infrared vibrational spectroscopy, and mass spectrometric analysis to provide complementary structural information. Each technique contributes unique insights into different aspects of the molecular structure, from connectivity patterns to functional group identification and molecular weight confirmation.

Nuclear Magnetic Resonance Spectral Assignments

The nuclear magnetic resonance spectroscopic analysis of this compound provides detailed information about the molecular connectivity and electronic environment of individual atomic centers. The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns that reflect the distinct chemical environments present within the molecule's structure.

The aromatic proton signals in the naphthalene ring system appear in the downfield region of the spectrum, typically between 7.0 and 8.5 parts per million, with specific chemical shift values influenced by the electron-withdrawing effect of the bromine substituent. The protons adjacent to the bromine atom experience additional deshielding effects, resulting in further downfield chemical shifts compared to unsubstituted naphthalene derivatives.

Table 3: Expected Nuclear Magnetic Resonance Signal Patterns

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Naphthalene Aromatic | 7.2 - 8.4 | Multiple | 6H |

| Amide NH | 8.5 - 9.5 | Broad singlet | 1H |

| Hydroxyl OH | 4.5 - 5.5 | Broad singlet | 1H |

| Methyl Groups | 1.4 - 1.6 | Singlet | 6H |

The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework and electronic environments. The carbonyl carbon of the amide group typically resonates around 170-180 parts per million, while the aromatic carbons of the naphthalene system appear in the 120-140 parts per million region. The quaternary carbon bearing the hydroxyl group exhibits a characteristic chemical shift that reflects its unique electronic environment and substitution pattern.

The nuclear magnetic resonance coupling patterns reveal connectivity relationships between adjacent atomic centers, particularly valuable for confirming the substitution pattern on the naphthalene ring and the branching arrangement in the hydroxylated side chain. The coupling constants provide information about dihedral angles and conformational preferences in solution.

Infrared Vibrational Mode Analysis

The infrared vibrational spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups and molecular vibrations. The spectrum provides a molecular fingerprint that enables functional group identification and structural confirmation through comparison with reference spectra and theoretical predictions.

The amide functional group exhibits two primary vibrational modes in the infrared spectrum: the amide I band corresponding to C=O stretching vibrations around 1650-1680 cm⁻¹, and the amide II band reflecting N-H bending and C-N stretching around 1540-1560 cm⁻¹. These characteristic absorptions confirm the presence of the amide linkage and provide information about hydrogen bonding interactions.

The hydroxyl group in the 2-hydroxy-2-methylpropanamide portion produces a broad absorption band in the 3200-3600 cm⁻¹ region, with the exact frequency and bandwidth depending on the extent of hydrogen bonding interactions. The naphthalene ring system contributes multiple absorption bands in the 1400-1600 cm⁻¹ region corresponding to aromatic C=C stretching vibrations.

Table 4: Characteristic Infrared Absorption Bands

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H Stretch | 3200-3600 | Broad, strong | Hydroxyl group |

| N-H Stretch | 3300-3500 | Medium | Amide nitrogen |

| C=O Stretch | 1650-1680 | Strong | Amide carbonyl |

| Aromatic C=C | 1450-1600 | Variable | Naphthalene ring |

| C-Br Stretch | 500-700 | Medium | Carbon-bromine bond |

The carbon-bromine stretching vibration appears as a medium intensity absorption in the lower frequency region around 500-700 cm⁻¹, providing direct evidence for the bromine substitution on the naphthalene ring. The exact frequency depends on the specific substitution pattern and electronic environment of the carbon-bromine bond.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of this compound provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 308, corresponding to the calculated molecular weight, with isotope patterns reflecting the presence of the bromine atom.

The bromine isotope pattern creates a distinctive doublet in the molecular ion region, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes. This isotope pattern serves as a diagnostic feature confirming the presence of bromine in the molecular structure.

The fragmentation pathways typically involve initial loss of the hydroxylated side chain, generating fragment ions corresponding to the brominated naphthalene portion. Secondary fragmentation may involve loss of the bromine atom or additional ring fragmentations, creating characteristic daughter ions that provide structural confirmation.

Table 5: Expected Mass Spectrometric Fragmentation Pattern

| Fragment Ion (m/z) | Relative Intensity | Structural Assignment |

|---|---|---|

| 308/310 | High | Molecular ion [M]⁺ |

| 219/221 | Medium | Loss of hydroxylated side chain |

| 140/142 | Medium | Brominated naphthalene fragment |

| 139 | Low | Loss of bromine from naphthalene |

| 89 | High | Hydroxylated side chain fragment |

The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may be either the brominated naphthalene portion or the hydroxylated side chain fragment, depending on the ionization conditions and fragmentation energetics. The fragmentation pattern provides valuable structural information that complements the molecular weight determination and confirms the proposed molecular structure.

Properties

IUPAC Name |

N-(6-bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-14(2,18)13(17)16-12-6-4-9-7-11(15)5-3-10(9)8-12/h3-8,18H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFHVOHWTOEQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC2=C(C=C1)C=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681986 | |

| Record name | N-(6-Bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-72-6 | |

| Record name | N-(6-Bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Intermediate: 6-Bromo-2-Naphthoic Acid

The synthesis of 6-bromo-2-naphthoic acid (CAS 5773-80-8) is a critical precursor step, as described in Patent WO2014069674A1 . This patent outlines a two-step process:

-

Bucherer Reaction : 6-Hydroxy-2-naphthoic acid undergoes amination with ammonia in the presence of sulfite or bisulfite, yielding 6-amino-2-naphthoic acid.

-

Diazotization and Bromination : The amino group is diazotized using nitrous acid, followed by a Sandmeyer reaction with copper bromide to substitute the diazo group with bromine.

This method avoids expensive reagents and organic solvents, achieving high purity (>95%) and yields exceeding 80%. The use of water as a solvent reduces costs and environmental impact, making it industrially viable.

Amide Bond Formation

The target compound’s amide group is introduced via reaction between 6-bromo-2-naphthoic acid and 2-hydroxy-2-methylpropanamine. Two primary approaches are theorized:

Acid Chloride Mediated Amidation

-

Activation : Convert 6-bromo-2-naphthoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

-

Coupling : React the acyl chloride with 2-hydroxy-2-methylpropanamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (Et₃N) to scavenge HCl.

Advantages : High reactivity of acid chlorides ensures rapid amide formation.

Challenges : Handling corrosive reagents and rigorous moisture control.

Coupling Reagent-Assisted Synthesis

Modern peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable direct amidation without isolating the acid chloride. For example:

-

Activation : Mix 6-bromo-2-naphthoic acid with EDCl and hydroxybenzotriazole (HOBt) in DMF.

-

Amine Addition : Introduce 2-hydroxy-2-methylpropanamine, stirring at 0–25°C for 12–24 hours.

Typical Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

| Solvent | Dimethylformamide (DMF) |

| Yield (Theoretical) | 70–85% |

Alternative Routes via 6-Bromo-2-Naphthol

Nucleophilic Acyl Substitution

6-Bromo-2-naphthol (CAS 15231-91-1) could serve as a starting material. However, converting the phenolic hydroxyl group to an amide is non-trivial. A plausible pathway involves:

-

Protection : Silylation of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl).

-

Oxidation : Convert the naphthol to a ketone or carboxylic acid, though this adds complexity.

This route is less favorable due to multiple protection/deprotection steps and lower overall efficiency compared to acid chloride methods.

Quality Control and Characterization

Purity Assessment

Post-synthesis purification involves:

-

Recrystallization : From ethanol or ethyl acetate/hexane mixtures.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 v/v) eluent.

Analytical Data :

| Property | Value | Method |

|---|---|---|

| Melting Point | 122–124°C (lit.) | DSC |

| Molecular Weight | 308.17 g/mol | Mass Spectrometry |

| Purity | >98% | HPLC |

Challenges and Optimization Strategies

Byproduct Formation

-

Dipeptide Adducts : Excess coupling reagents may cause over-activation, leading to dimerization. Mitigated by stoichiometric reagent use and low temperatures.

-

Hydrolysis : Acyl chlorides are prone to hydrolysis; reactions must be conducted under anhydrous conditions.

Scalability Issues

Industrial-scale production faces:

-

Cost of Coupling Reagents : EDCl and HATU are expensive. Acid chloride routes are more economical.

-

Waste Management : Sulfur byproducts from thionyl chloride require neutralization.

Chemical Reactions Analysis

Types of Reactions: N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution

Major Products Formed:

Oxidation: Formation of N-(6-Bromonaphthalen-2-YL)-2-oxo-2-methylpropanamide.

Reduction: Formation of N-(6-Naphthalen-2-YL)-2-hydroxy-2-methylpropanamide.

Substitution: Formation of N-(6-Methoxynaphthalen-2-YL)-2-hydroxy-2-methylpropanamide

Scientific Research Applications

N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the hydroxy-methylpropanamide group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (CAS: Not provided)

- Structural Differences : Replaces the bromine at position 6 with a methoxy group and incorporates a diphenylethylamine substituent.

- Synthesis : Synthesized via coupling of naproxen (a 6-methoxy-2-naphthalene propionic acid derivative) with 2,2-diphenylethylamine using DCC as a coupling agent .

- Characterization : Melting point, NMR (¹H, ¹³C), UV, IR, and HRMS data confirm the structure .

(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (CAS: Not provided)

- Structural Differences : Features a 3-chlorophenethylamine substituent and a 6-methoxy group.

- Synthesis : Prepared by reacting (±)-naproxen with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane with triethylamine .

- Characterization : Full spectral data (¹H, ¹³C NMR, UV, IR, HRMS) .

- Key Contrast : The chloro substituent introduces electronegativity but lacks the steric bulk of bromine.

Halogen-Substituted Aromatic Amides

N-(2,3-Dibromophenyl)-2-hydroxy-2-methylpropanamide (18cb, CAS: Not provided)

N-(3-Bromo-2-chlorophenyl)-2-hydroxy-2-methylpropanamide (18cc, CAS: Not provided)

- Structural Differences : Combines bromine and chlorine on a phenyl ring.

- Synthesis : 77% yield via carbamate intermediate .

- Key Contrast : Mixed halogenation may enhance halogen bonding interactions in biological targets.

Complex PROTAC Derivatives

Compound 13b (CAS: Not provided)

- Structural Differences : Incorporates a polyethylene glycol (PEG) linker and a thalidomide-derived degron.

- Synthesis : Prepared via multi-step coupling, yielding 33% .

- Characterization : ¹H/¹³C NMR, HRMS .

- Key Contrast : Extended linker and degron enable targeted protein degradation, a functionality absent in the simpler bromonaphthalene amide.

Androgen Receptor Modulators

(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide (CAS: Not provided)

- Structural Differences: Substitutes naphthalene with a cyano-trifluoromethylphenyl group and adds a phenoxy linker.

- Applications : Crystalline polymorphs are patented as selective androgen receptor modulators (SARMs) .

- Key Contrast: The trifluoromethyl and cyano groups enhance metabolic stability and receptor binding affinity .

Data Tables

Table 2: Functional Group Impact on Properties

| Compound Type | Key Functional Groups | Expected Impact on Properties |

|---|---|---|

| Bromonaphthalene amide | Br (electron-withdrawing) | Reduced solubility, increased steric bulk |

| Methoxynaphthalene amide | OCH₃ (electron-donating) | Enhanced solubility, π-π stacking |

| Halophenyl amide | Br/Cl (electronegative) | Stronger halogen bonding, lower lipophilicity |

| PROTAC derivatives | PEG linkers, degrons | Enhanced cellular uptake, target specificity |

Biological Activity

N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide, a compound derived from naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 265.13 g/mol. It features a bromonaphthalene moiety, which is significant for its biological activity due to the presence of halogen substituents that can influence pharmacological properties.

Anticancer Potential

Recent studies have indicated that this compound exhibits anticancer properties . Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.5 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential therapeutic role in inflammatory diseases.

Neuroprotective Properties

Preliminary studies suggest that this compound may have neuroprotective effects . It appears to mitigate oxidative stress in neuronal cells, reducing markers associated with neurodegeneration.

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against multiple cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through caspase activation pathways.

- Inflammation Model : In an experimental model of inflammation, researchers treated macrophages with the compound and observed a marked reduction in cytokine levels compared to control groups, highlighting its potential as an anti-inflammatory agent.

- Neuroprotection Study : Another study focused on neuronal cultures exposed to oxidative stress showed that treatment with this compound led to decreased cell death and improved mitochondrial function.

Q & A

Basic Questions

Q. What are the typical synthetic routes for N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide, and how can reaction intermediates be characterized?

- Methodological Answer : A common approach involves coupling 6-bromo-2-naphthol derivatives with 2-hydroxy-2-methylpropanamide precursors. For example, brominated intermediates can be synthesized via nucleophilic substitution using propargyl bromide in DMF with K₂CO₃ as a base, followed by amidation . Key intermediates (e.g., 2-bromo-2-methylpropanamide, Registry Number 7462-74-0) should be monitored using TLC (n-hexane:ethyl acetate, 9:1) and characterized via NMR (¹H/¹³C) and mass spectrometry .

Q. What purification techniques are recommended to isolate high-purity this compound?

- Methodological Answer : Post-synthesis, column chromatography with silica gel (gradient elution: hexane to ethyl acetate) is effective for removing unreacted starting materials. Recrystallization from ethanol or acetonitrile can further enhance purity, as demonstrated in analogous brominated propanamide systems . Purity should be verified via HPLC (C18 column, UV detection at 254 nm) and melting point analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound across different studies?

- Methodological Answer : Yield discrepancies often arise from variations in solvent purity, catalyst loading, or reaction time. Systematic optimization using Design of Experiments (DoE) is recommended, with controlled variables including temperature (60–100°C), solvent (DMF vs. THF), and stoichiometric ratios of brominated intermediates . Comparative analysis of byproducts via GC-MS can identify side reactions (e.g., hydrolysis of the amide group) that reduce yield .

Q. What advanced spectroscopic and crystallographic methods confirm the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is definitive for structural confirmation, as applied to analogous brominated propanamides (e.g., 2-Bromo-2-methyl-N-(4-nitrophenyl)-propanamide, Acta Crystallographica E ). Complement with 2D NMR (COSY, HSQC) to resolve naphthalene ring proton coupling and confirm stereochemistry. FTIR can validate hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) functionalities .

Q. How can computational modeling guide the optimization of reaction mechanisms for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for key steps, such as the nucleophilic attack of the naphthol oxygen on the brominated propanamide. Solvent effects (DMF polarity) should be incorporated via the Polarizable Continuum Model (PCM). These models can predict rate-limiting steps and guide catalyst selection (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. What strategies mitigate degradation of this compound under varying pH conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 3–10) reveal susceptibility to hydrolysis at extremes. Use UPLC-MS to identify degradation products (e.g., free naphthol or 2-hydroxy-2-methylpropanoic acid). Formulate the compound in lyophilized form or use stabilizers (e.g., ascorbic acid) for aqueous applications .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the biological activity of this compound in different assay systems?

- Methodological Answer : Divergent bioactivity (e.g., antimicrobial vs. cytotoxic effects) may stem from assay-specific conditions (e.g., cell line viability, incubation time). Standardize assays using positive controls (e.g., naproxen derivatives for anti-inflammatory activity ) and validate via dose-response curves (IC₅₀ calculations). Cross-reference with structural analogs (e.g., N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide ) to isolate pharmacophore contributions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.